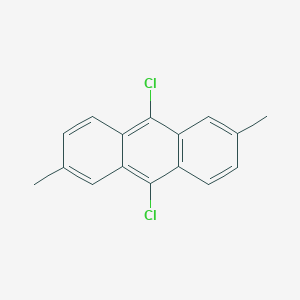

9,10-Dichloro-2,6-dimethylanthracene

Übersicht

Beschreibung

9,10-Dichloro-2,6-dimethylanthracene is an organic compound with the molecular formula C16H12Cl2 and a molecular weight of 275.17 g/mol . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms and two methyl groups on the anthracene core.

Vorbereitungsmethoden

The synthesis of 9,10-Dichloro-2,6-dimethylanthracene typically involves the chlorination of 2,6-dimethylanthracene. This reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 9 and 10 positions . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

9,10-Dichloro-2,6-dimethylanthracene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Method Development and Quality Control

DCM is extensively used in analytical method development and validation. It serves as a standard compound in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA). Its stability and well-defined chemical structure make it an ideal candidate for developing reliable analytical methods .

Spectroscopic Applications

The compound is also utilized in spectroscopic studies, including NMR spectroscopy. It has been employed to analyze guest-host interactions in various complexes, which can be crucial for understanding molecular behaviors in different chemical environments .

Host-Guest Chemistry

DCM plays a pivotal role in host-guest chemistry, where it is used to study the separation of dichlorobenzene isomers. Research indicates that DCM-based host compounds can effectively separate challenging mixtures of m-DCB and p-DCB through crystallization techniques. The selectivity of DCM derivatives for specific isomers highlights its potential in industrial applications where separation processes are critical .

Materials Science

Organic Photovoltaics

In materials science, DCM has been investigated for its potential use in organic photovoltaics (OPVs). Its electronic properties make it suitable for incorporation into organic solar cells, where it can enhance charge transport and improve overall device efficiency. The ability to tune its properties through chemical modifications further supports its application in this field .

Fluorescent Probes

DCM derivatives are explored as fluorescent probes due to their strong photophysical properties. These probes can be used in various biological imaging applications, enabling researchers to track cellular processes and interactions at the molecular level .

Case Study 1: Separation of Dichlorobenzene Isomers

A study conducted by Senekal et al. demonstrated the effectiveness of DCM-based host compounds in separating binary mixtures of dichlorobenzene isomers. The results showed that specific DCM derivatives could preferentially crystallize certain isomers, achieving selectivity ratios that significantly surpassed traditional separation methods .

| Host Compound | Mixture Composition (m-DCB/p-DCB) | Selectivity Ratio |

|---|---|---|

| H1 | 17.2% m-DCB / 82.8% p-DCB | 24.0 |

| H1 | 49.5% m-DCB / 50.5% p-DCB | 14.0 |

Case Study 2: Use in Organic Photovoltaics

Research has indicated that incorporating DCM into organic photovoltaic materials leads to improved charge carrier mobility and enhanced light absorption characteristics. This study highlights the potential for DCM derivatives to contribute to the development of more efficient solar energy solutions .

Wirkmechanismus

The mechanism of action of 9,10-Dichloro-2,6-dimethylanthracene involves its interaction with cellular components, particularly DNA. The compound can intercalate into DNA, disrupting its normal function and potentially leading to mutagenesis or cell death. The molecular targets and pathways involved in its action are still under investigation, but it is believed to affect various signaling pathways related to cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

9,10-Dichloro-2,6-dimethylanthracene can be compared with other similar compounds such as:

9,10-Dibromo-2,6-dimethylanthracene: Similar in structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.

2,6-Dimethylanthracene: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.

9,10-Dichloroanthracene: Lacks the methyl groups, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Biologische Aktivität

9,10-Dichloro-2,6-dimethylanthracene (DCA) is a chlorinated derivative of anthracene known for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, environmental science, and materials science. This article explores the biological activity of DCA, focusing on its mechanisms of action, toxicological effects, and potential applications.

Chemical Structure and Properties

DCA is characterized by the presence of two chlorine atoms at the 9 and 10 positions and two methyl groups at the 2 and 6 positions of the anthracene ring. The molecular formula is C14H10Cl2, with a molecular weight of 267.14 g/mol. Its structure can be represented as follows:

Mechanisms of Biological Activity

DCA exhibits various biological activities attributed to its ability to interact with cellular components. The following mechanisms have been identified:

- Reactive Oxygen Species (ROS) Generation : DCA can induce oxidative stress in cells by generating ROS, which may lead to cellular damage and apoptosis.

- Enzyme Inhibition : Studies suggest that DCA can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and growth.

- DNA Interaction : DCA has been shown to intercalate into DNA structures, causing mutations and disrupting normal cellular processes.

Toxicological Effects

The toxicological profile of DCA indicates potential hazards associated with its exposure:

- Carcinogenicity : Research has indicated that DCA may possess carcinogenic properties due to its ability to form DNA adducts and disrupt normal cellular functions.

- Cytotoxicity : In vitro studies have demonstrated that DCA can induce cytotoxic effects in various cell lines, leading to cell death at higher concentrations.

Case Studies

Several studies have investigated the biological effects of DCA:

- Study on Cytotoxic Effects : A study conducted on human lung carcinoma cells (A549) revealed that DCA exposure resulted in significant cell death at concentrations above 10 µM. The mechanism was primarily attributed to oxidative stress and apoptosis induction .

- DNA Interaction Study : Research using gel electrophoresis demonstrated that DCA could bind to DNA and cause strand breaks, indicating its potential mutagenic properties .

- Enzyme Inhibition Analysis : A study highlighted that DCA inhibited cytochrome P450 enzymes involved in drug metabolism, suggesting implications for pharmacokinetics and drug interactions .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

9,10-dichloro-2,6-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2/c1-9-3-5-11-13(7-9)15(17)12-6-4-10(2)8-14(12)16(11)18/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPFHAUJGCSBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393211 | |

| Record name | 9,10-dichloro-2,6-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-46-3 | |

| Record name | 9,10-Dichloro-2,6-dimethylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-dichloro-2,6-dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.